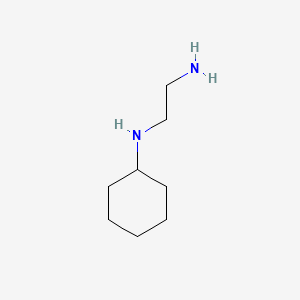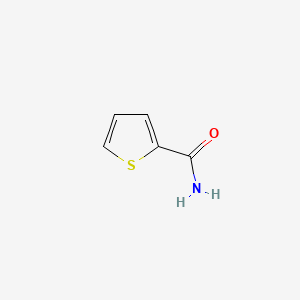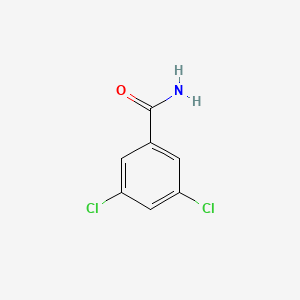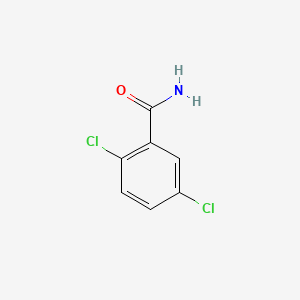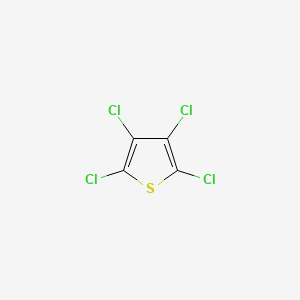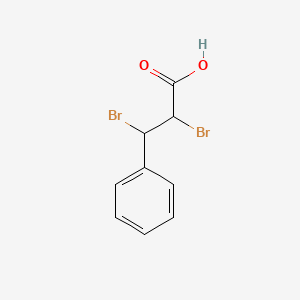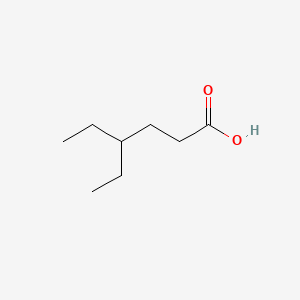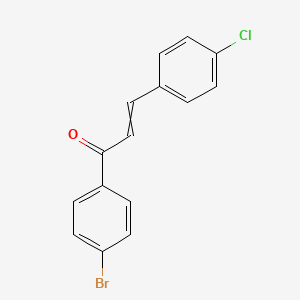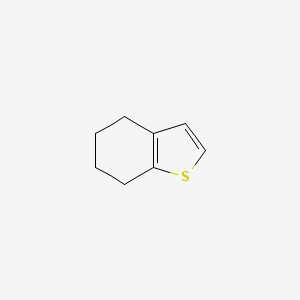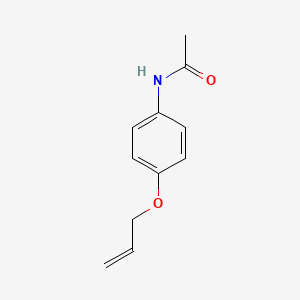
2-哌啶丙醇
描述
作用机制
Target of Action
2-Piperidinepropanol, also known as Biperiden, primarily targets the muscarinic receptors . These receptors play a crucial role in the central and peripheral nervous systems .
Mode of Action
Biperiden acts as a muscarinic antagonist . It competes with acetylcholine at the muscarinic receptors in the corpus striatum, restoring the balance . This interaction with its targets leads to changes in the nervous system, alleviating symptoms of parkinsonism and controlling extrapyramidal side effects of neuroleptic drugs .
Biochemical Pathways
Biperiden affects several crucial signaling pathways. For instance, it regulates the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB pathways . These pathways are essential for the establishment of various conditions such as cancers . The regulation of these pathways by Biperiden leads to various downstream effects, including the inhibition of cell migration and cell cycle arrest .
Result of Action
The molecular and cellular effects of Biperiden’s action include antisecretory, antispasmodic, and mydriatic effects . Additionally, it possesses nicotinolytic activity . The compound is effective in treating acute episodes of extrapyramidal disturbances sometimes seen during treatment with neuroleptic agents .
实验室实验的优点和局限性
2-Piperidinepropanol is a relatively safe compound to use in laboratory experiments. It is relatively stable and non-toxic, and can be stored at room temperature. However, it can be corrosive and may cause irritation to the skin and mucous membranes.
未来方向
In the future, 2-Piperidinepropanol may be used in the synthesis of new compounds that could be used in the treatment of various diseases. It may also be used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Additionally, it may be used in the development of new technologies, such as catalysts for fuel cells and other energy-related applications.
科学研究应用
生物活性哌啶的合成
2-哌啶丙醇: 作为合成各种生物活性哌啶衍生物的前体。 这些衍生物由于存在于许多种类的药物和生物碱中,因此在开发新药方面至关重要 。 该化合物的多功能性允许通过分子内和分子间反应创建取代的哌啶、螺哌啶、稠合哌啶和哌啶酮 .
药理学应用
哌啶衍生物,包括从2-哌啶丙醇衍生的那些,表现出广泛的药理活性。 它们被用于治疗应用,如抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、止痛、消炎、抗阿尔茨海默病和抗精神病药物 .
抗癌特性
具体来说,2-哌啶丙醇衍生物在抗癌研究中显示出前景。 它们作用于癌症发展至关重要的各种信号通路,例如 STAT-3、NF-κB、PI3k/Akt、JNK/p38-MAPK 和 TGF-β/SMAD,对乳腺癌、前列腺癌、结肠癌、肺癌和卵巢癌等癌症具有治疗潜力 .
有机合成中的催化
在有机合成中,2-哌啶丙醇可用作手性催化剂或助催化剂。 它参与了对映体富集的哌啶衍生物的合成,这对创建具有特定立体化学构型的药物很重要 .
抗抑郁药的开发
2-哌啶丙醇的衍生物因其抗抑郁作用而被研究。 这些化合物可以影响大脑中的神经递质系统,为抑郁症和其他情绪障碍提供新的治疗方法 .
神经保护剂
研究表明哌啶衍生物可能具有神经保护特性。 这使得2-哌啶丙醇成为开发阿尔茨海默病和帕金森病等神经退行性疾病治疗方法的宝贵化合物 .
属性
IUPAC Name |
3-piperidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCTXVMRFKFRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24448-89-3 | |
| Record name | 2-Piperidinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024448893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PIPERIDINEPROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidinepropanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KDK4ZD39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


